

# A Fading Presence: The History and Technical Profile of Promecarb in Agriculture

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## Compound of Interest

Compound Name: Promecarb

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Once a notable player in the arsenal against agricultural pests, the carbamate insecticide **Promecarb** has seen its use decline significantly over the decades. This technical guide delves into the history of **Promecarb**'s application in agriculture, its biochemical mode of action, and the environmental and regulatory factors that have shaped its trajectory. Quantitative data from historical studies are presented to provide a comprehensive overview for researchers and professionals in related fields.

## Introduction and Historical Context

**Promecarb**, a phenyl methylcarbamate insecticide, was first reported in 1965.[1] It emerged during an era of expanding synthetic pesticide use, offering a then-alternative to the organophosphate class of insecticides.[2] Carbamate insecticides, including **Promecarb**, were developed to have a similar mode of action to organophosphates but with a generally lower persistence in the environment.[2]

**Promecarb** was primarily used as a contact and stomach insecticide with rapid knockdown effects, targeting a range of foliage and fruit-eating insects.[1][3] Its application spanned various crops, including fruits, and it was known to be effective against pests such as the Colorado potato beetle and leaf miners.[1][2] Commercial formulations of **Promecarb** were often supplied as emulsifiable concentrates or wettable powders.[1]

The use of **Promecarb** has become largely obsolete in many parts of the world, including Europe and Australia, and it is not registered for use in the United States.[1][2][4] This decline can be attributed to a combination of factors, including the development of more selective and effective insecticides, growing concerns about the toxicity of carbamates to non-target organisms, and subsequent regulatory restrictions.

## Physicochemical Properties and Formulations

**Promecarb** is the common name for 3-methyl-5-(1-methylethyl)phenyl methylcarbamate.[5] Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>
Molar Mass	207.27 g/mol
CAS Number	2631-37-0
Appearance	Colorless crystalline solid
Melting Point	87-88 °C
Water Solubility	91 mg/L at 25 °C
Vapor Pressure	3.1 x 10 <sup>-5</sup> mmHg at 25 °C

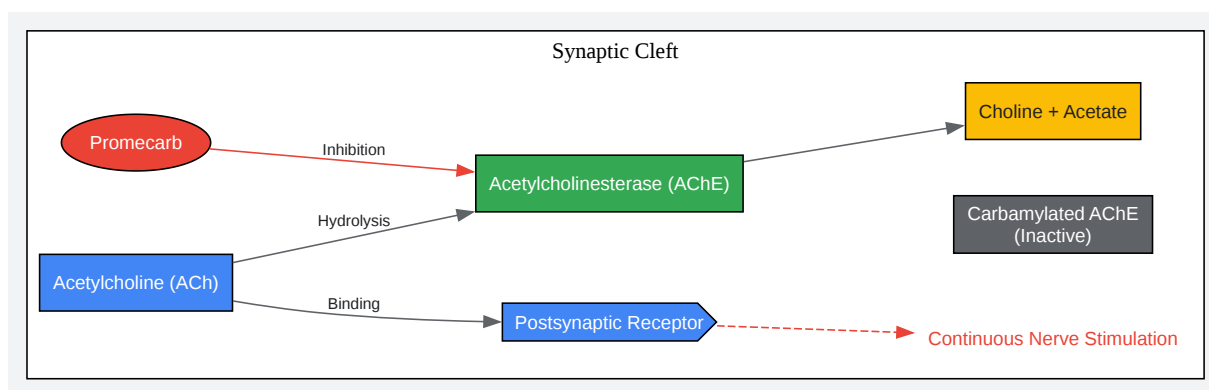
Table 1: Physicochemical Properties of Promecarb.

**Promecarb** was typically formulated as a wettable powder (WP) or an emulsifiable concentrate (EC).[1][6] These formulations allowed for dilution with water and application as a spray, a common method for treating crops.[6]

## Mode of Action: Acetylcholinesterase Inhibition

Like other carbamate insecticides, **Promecarb**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]

The inhibition of AChE by **Promecarb** leads to an accumulation of ACh at the neuromuscular junction, resulting in continuous nerve stimulation. This overstimulation manifests as tremors, paralysis, and ultimately, the death of the insect. The carbamylation of the AChE active site by **Promecarb** is a reversible process, which generally leads to a shorter duration of toxic effects compared to the irreversible inhibition caused by organophosphate insecticides.[1]



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Caption: Mechanism of acetylcholinesterase inhibition by **Promecarb**.

## Agricultural Applications and Efficacy

**Promecarb** was utilized to control a variety of insect pests across different agricultural settings. While specific quantitative field trial data for **Promecarb** is scarce in recent literature due to its declining use, historical applications targeted pests like the Colorado potato beetle (*Leptinotarsa decemlineata*) and leaf miners on fruit trees.[1][2]

Efficacy would have been measured by the percentage of mortality in the target pest population following application. For instance, studies on other insecticides for citrus leaf miner (*Phyllocnistis citrella*) show that efficacy is often determined by the percent reduction in live mines per shoot.[7] While direct data for **Promecarb** is limited, it is known to have been used against lepidopterous pests and leaf miners on fruits.[4]

## Environmental Fate and Toxicology

The environmental persistence of **Promecarb** is relatively low, a characteristic of many carbamate insecticides.[2] It is subject to degradation in soil and water through processes like hydrolysis and microbial action.[8] The half-life of **Promecarb** in water is estimated to be around 310 hours (approximately 13 days) at a neutral pH of 7.[4]

Despite its relatively short persistence, **Promecarb** exhibits high acute toxicity to mammals and birds.[1] This toxicity profile, coupled with its mode of action as a cholinesterase inhibitor, raises concerns about its impact on non-target organisms, including beneficial insects and wildlife.[1]

## Experimental Protocols

### Acetylcholinesterase Inhibition Assay (Ellman's Method)

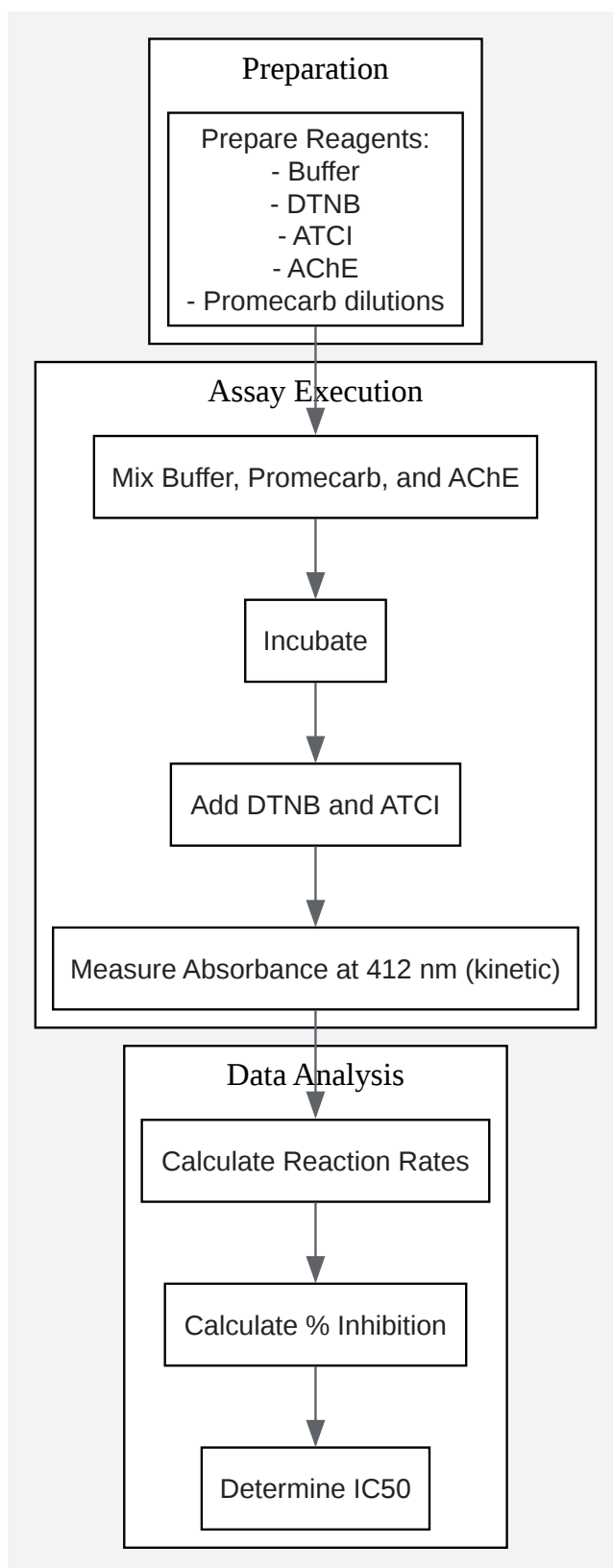
A common method to assess the inhibitory potential of compounds like **Promecarb** on AChE is the colorimetric method developed by Ellman. This assay is a standard for screening AChE inhibitors.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity. In the presence of an inhibitor like **Promecarb**, this rate decreases.

General Protocol:

- Reagent Preparation:
  - Phosphate buffer (0.1 M, pH 8.0)
  - DTNB solution (10 mM in phosphate buffer)
  - Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)
  - AChE enzyme solution (e.g., from electric eel) in phosphate buffer
  - **Promecarb** solutions of varying concentrations.

- Assay Procedure (in a 96-well plate):
  - To each well, add phosphate buffer, the **Promecarb** solution (or solvent for control), and the AChE solution.
  - Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.
  - Initiate the reaction by adding a mixture of DTNB and ATCI to each well.
  - Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
  - Determine the percentage of inhibition for each **Promecarb** concentration relative to the control.
  - The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.



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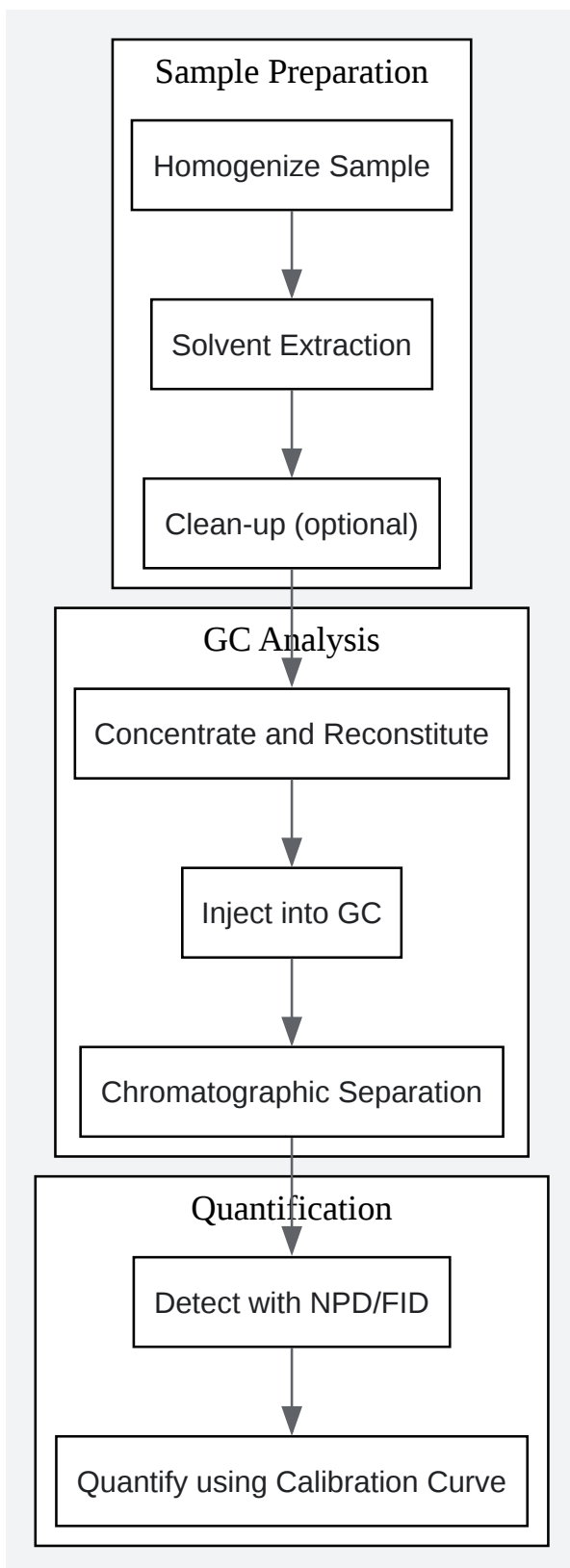
Caption: General workflow for an acetylcholinesterase inhibition assay.

## Residue Analysis in Agricultural Samples

Determining the presence and quantity of **Promecarb** residues in crops and soil is crucial for regulatory and safety assessments. A common analytical approach involves gas chromatography (GC).

General Protocol:

- Sample Preparation:
  - Homogenize the sample (e.g., fruit, soil).
  - Extract the residues using an organic solvent (e.g., dichloromethane).[\[9\]](#)
  - The extract may undergo a clean-up step to remove interfering substances, although for some matrices, this may not be necessary.[\[9\]](#)
- Gas Chromatography Analysis:
  - Concentrate the extract and reconstitute it in a suitable solvent for injection.[\[9\]](#)
  - Inject a small volume of the sample into a gas chromatograph equipped with an appropriate detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID), which are sensitive to nitrogen-containing compounds like carbamates.[\[9\]](#)
  - The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.
- Quantification:
  - Compare the peak area of **Promecarb** in the sample chromatogram to a calibration curve generated from standards of known concentrations.[\[9\]](#)



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